N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester
Description
Molecular Structure Analysis
The molecular structure of an ester consists of a carbonyl group adjacent to an ether group. The carbonyl carbon is bonded to an oxygen atom by a double bond, and the ether group involves an oxygen atom bonded to two carbon atoms .Chemical Reactions of Esters Esters can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is split into a carboxylic acid and an alcohol in the presence of water. This reaction can be catalyzed by either an acid or a base .
Mechanism of Action
The mechanism of ester reactions typically involves nucleophilic acyl substitution of the carbonyl group . In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and restoring the carbonyl .
Physical and Chemical Properties of Esters Esters have diverse physical and chemical properties due to their varied structures. They are generally colorless liquids or low-melting solids at room temperature. Many esters have pleasant smells and are responsible for the aromas of many fruits . They are less polar than carboxylic acids and alcohols, and thus have lower boiling points .
Safety and Hazards
Properties
IUPAC Name |
benzyl (2R)-2-[[(2R)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27)/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXNIBWDJBVFH-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60926550 | |
Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129988-00-7 | |
Record name | N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129988007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-(METHOXYOXOACETYL)-D-PROLYL)-D-PHENYLALANINE, PHENYLMETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM571Y8CIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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